molecular formula C12H17NO2 B2444629 4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one CAS No. 275363-28-5

4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B2444629
CAS No.: 275363-28-5
M. Wt: 207.273
InChI Key: YUTACPPIFVVUGF-UHFFFAOYSA-N
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Description

4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one is a spirocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a spiro linkage, which involves a single atom that is shared by two rings, giving it a distinct three-dimensional structure.

Properties

IUPAC Name

4-(cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-11-8-10(13-9-4-5-9)12(15-11)6-2-1-3-7-12/h8-9,13H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTACPPIFVVUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material . The key intermediate, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, is synthesized through these steps and then further processed through hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include using more cost-effective raw materials and refining reaction conditions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions can vary but often involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. For instance, it can act as an ACC inhibitor, interrupting lipid biosynthesis in insects, making it effective against pests like aphids, mites, and whiteflies . This compound is systemic, meaning it can be absorbed and transported throughout the plant, providing comprehensive protection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its specific spiro linkage and the presence of a cyclopropylamino group, which imparts distinct chemical and biological properties. Its ability to act as an ACC inhibitor and its systemic nature make it particularly valuable in agricultural applications.

Biological Activity

The compound 4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one is a spirocyclic molecule that has gained attention in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including a spiro linkage, make it a valuable candidate for studying biological interactions and therapeutic applications. This article aims to provide a detailed overview of the biological activity of this compound, including its biochemical properties, mechanisms of action, and potential applications.

Structural Characteristics

  • IUPAC Name : this compound
  • CAS Number : 275363-28-5
  • Molecular Formula : C12H17NO2
  • Molecular Weight : 205.27 g/mol
PropertyValue
Molecular FormulaC12H17NO2
Molecular Weight205.27 g/mol
CAS Number275363-28-5
IUPAC NameThis compound

This compound exhibits a range of biochemical properties that suggest its potential as a therapeutic agent. Research indicates that it may influence cellular functions through various mechanisms:

  • Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell growth and differentiation.
  • Gene Expression : It has been shown to affect the expression of genes related to metabolic processes and cellular stress responses.
  • Enzyme Interactions : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

The mechanism through which this compound exerts its biological effects is complex and may involve:

  • Binding Interactions : It can bind to biomolecules such as proteins and nucleic acids, altering their function.
  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit enzymes involved in critical metabolic processes.
  • Influence on Cellular Metabolism : By affecting metabolic pathways, it can lead to changes in energy production and utilization within cells.

In Vitro Studies

Research has shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, studies conducted on human breast cancer cells indicated that the compound reduced cell viability in a dose-dependent manner.

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of this compound. In one study, mice treated with varying doses exhibited significant reductions in tumor size compared to control groups, suggesting anti-tumor activity.

Table 2: Summary of Case Studies

Study TypeFindingsReference
In VitroInhibition of breast cancer cell proliferation
In VivoReduction in tumor size in treated mice

Applications in Research and Industry

The unique properties of this compound make it a promising candidate for various applications:

  • Medicinal Chemistry : Its potential as an anti-cancer agent is being explored.
  • Biological Research : It serves as a tool for studying enzyme interactions and cellular signaling pathways.
  • Agrochemical Development : Due to its bioactive properties, it may have applications in developing new agrochemicals.

Q & A

Q. What are the recommended synthetic routes for 4-(Cyclopropylamino)-1-oxaspiro[4.5]dec-3-en-2-one, and how do reaction conditions influence yield?

While direct synthesis protocols for this compound are not explicitly detailed in the literature, structurally analogous spiro compounds (e.g., 4-benzyloxy derivatives) are synthesized via intramolecular cyclization using metal catalysts or acid/base-mediated ring closure . For example, cyclopropane-containing analogs (e.g., ) employ cyclopropylamine as a nucleophile in substitution reactions. Yield optimization typically requires precise control of temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the spirocyclic core .

Q. How can researchers validate the structural integrity of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming spirocyclic geometry and substituent positioning. For example, SC-XRD analysis of 4-benzyloxy analogs (e.g., ) revealed triclinic crystal systems (space group P1) with bond lengths and angles consistent with spiro fusion . Complementary methods include:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify cyclopropylamino group integration and spiro junction connectivity .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., C14_{14}H20_{20}N2_2O2_2) and isotopic patterns .

Advanced Research Questions

Q. What strategies mitigate instability of this compound under ambient conditions?

Spirocyclic enones are prone to hydrolysis or oxidation at the α,β-unsaturated ketone moiety. Stabilization approaches include:

  • Protective atmosphere : Storage under inert gas (N2_2 or Ar) to prevent oxidative degradation .
  • Low-temperature storage : ≤ -20°C in anhydrous solvents (e.g., DMSO) to reduce thermal decomposition .
  • Derivatization : Introducing electron-withdrawing groups (e.g., halogenation) to enhance resonance stabilization of the enone system .

Q. How can conflicting bioactivity data for spirocyclic analogs be resolved?

Discrepancies in biological activity (e.g., antimicrobial vs. cytotoxic effects) may arise from:

  • Stereochemical variations : Enantiomeric purity significantly impacts target binding (e.g., highlights chirality in cyclopropane derivatives) .
  • Assay conditions : pH-dependent solubility (e.g., logP > 3.5 for lipophilic spirocycles) can alter bioavailability .
  • Off-target interactions : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding specificity to biological targets .

Q. What computational methods predict the reactivity of the cyclopropylamino group in spirocyclic systems?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model the electronic effects of the cyclopropylamino substituent. Key findings include:

  • Ring strain : The cyclopropane ring increases electrophilicity at the enone carbonyl, enhancing nucleophilic attack susceptibility .
  • Torsional effects : Substituent orientation influences steric hindrance in transition states, as seen in analogous dichlorophenyl derivatives .

Methodological Considerations

Q. How should researchers handle this compound to ensure safety?

Based on analogous compounds (e.g., ):

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols .
  • First aid : Immediate rinsing with water for skin/eye contact; artificial respiration if inhaled .

Q. What analytical techniques characterize degradation products of this compound?

  • LC-MS/MS : Identifies hydrolyzed byproducts (e.g., ring-opened carboxylic acids) with high sensitivity .
  • Thermogravimetric analysis (TGA) : Monitors thermal stability up to decomposition thresholds (~200°C for spirocycles) .

Data Contradiction Analysis

Q. Why do crystallographic data for spirocyclic analogs show variability in bond angles?

Variations in crystal packing forces and solvent inclusion during SC-XRD analysis can distort bond angles. For instance, triclinic vs. monoclinic crystal systems in dichlorophenyl derivatives ( vs. 15) result in α/β/γ angle deviations of ±2° .

Tables

Key Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry120–125°C (decomp.)
LogP (Octanol-Water)HPLC Retention Time3.2 ± 0.3
Solubility in DMSOGravimetric Analysis>50 mg/mL

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